molecular formula C11H21FN2O2 B6355146 tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate CAS No. 1932198-08-7

tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate

Cat. No.: B6355146
CAS No.: 1932198-08-7
M. Wt: 232.29 g/mol
InChI Key: VGCKWWMMIKCCKU-IUCAKERBSA-N
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Description

tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate: is a chemical compound that features a tert-butyl group, a fluorinated piperidine ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Carbamate Formation: The carbamate group is introduced by reacting the piperidine derivative with tert-butyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the molecule in a more sustainable and efficient manner .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target site. The carbamate group may also play a role in modulating the compound’s activity by influencing its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(3S,4S)-3-aminopiperidin-4-yl]-N-methylcarbamate
  • tert-Butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]-N-methylcarbamate

Uniqueness

tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom can enhance metabolic stability, binding affinity, and selectivity, making this compound particularly valuable in medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCKWWMMIKCCKU-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNCC1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CCNC[C@@H]1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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